(2-Chlorophenyl)(4-fluorophenyl)methanol

Description

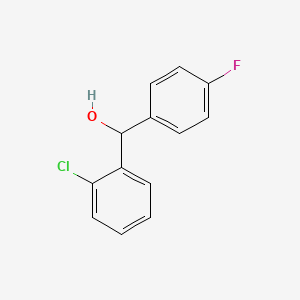

(2-Chlorophenyl)(4-fluorophenyl)methanol is a diarylmethanol derivative featuring two aromatic rings: a 2-chlorophenyl group and a 4-fluorophenyl group attached to a central methanol moiety.

Additionally, structurally analogous alcohols, such as those in , demonstrate antiparasitic activity, hinting at possible pharmacological utility .

Properties

IUPAC Name |

(2-chlorophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOYRJQMTIJGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266863 | |

| Record name | 2-Chloro-α-(4-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-55-0 | |

| Record name | 2-Chloro-α-(4-fluorophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α-(4-fluorophenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-fluorophenyl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The major product is the corresponding hydrocarbon.

Substitution: The products depend on the substituent introduced, such as alkyl, aryl, or other functional groups.

Scientific Research Applications

(2-Chlorophenyl)(4-fluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Moieties

Compounds like [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7 in ) share the diarylmethanol core but incorporate a piperidine ring. Key differences include:

- Biological Activity: These piperidine-containing analogues exhibit potent antiparasitic activity (IC50 = 1.03–2.52 μg/mL against resistant strains), surpassing simpler diarylmethanols in potency .

- Selectivity: High selectivity indices (SIs = 15–182) suggest reduced off-target effects compared to non-heterocyclic derivatives.

Pyrimidine-Containing Derivatives

The compound α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol (CAS 2181-42-2) differs by the addition of a pyrimidine ring. Notable features include:

Substituted Diarylmethanols

(2-Chloro-4-methylphenyl)(phenyl)methanol ()

- Structure : A methyl group at the 4-position of the chlorophenyl ring increases steric bulk.

- Physicochemical Properties : Molar mass = 232.71 g/mol; higher lipophilicity compared to the target compound due to the methyl substituent .

(2-Chlorophenyl)(diphenylphosphoryl)-methanol ()

Comparative Data Table

Key Research Findings

- Antiparasitic Potency: Piperidine-containing analogues (e.g., Compound 7) show superior activity compared to non-heterocyclic diarylmethanols, likely due to enhanced target binding .

- Solubility Trends: Pyrimidine and phosphoryl derivatives exhibit lower aqueous solubility than simpler diarylmethanols, impacting formulation strategies .

- Substituent Effects : Electron-withdrawing groups (Cl, F) improve stability, while methyl groups increase lipophilicity, affecting bioavailability .

Biological Activity

(2-Chlorophenyl)(4-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, antimicrobial, and antioxidant effects. The presence of halogen substituents such as chlorine and fluorine often enhances the pharmacological properties of organic compounds.

Anticancer Activity

- Mechanisms of Action : The anticancer properties of this compound may involve the induction of apoptosis in cancer cells. Studies have shown that related compounds can inhibit cell proliferation across various cancer cell lines, including breast cancer and leukemia models.

-

Case Studies :

- In a study comparing various derivatives, compounds structurally similar to this compound demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Another investigation highlighted that derivatives containing the 1,3,4-oxadiazole moiety exhibited high antiproliferative activity against multiple cancer cell lines, suggesting that modifications to the phenyl rings could enhance efficacy .

Antioxidant Activity

- Mechanism : The antioxidant activity is primarily assessed through DPPH radical scavenging assays. Compounds with similar structural features have been reported to exhibit strong radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems.

- Data Table : Below is a comparative summary of antioxidant activities for related compounds:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds have shown favorable absorption and distribution characteristics. Toxicity assessments indicate that many derivatives are non-toxic to healthy cells while exhibiting selective cytotoxicity towards cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.